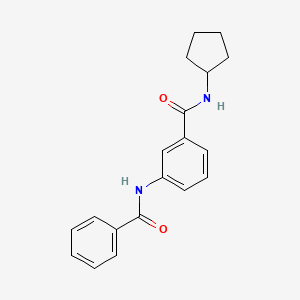

3-benzamido-N-cyclopentylbenzamide

Description

Properties

IUPAC Name |

3-benzamido-N-cyclopentylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c22-18(14-7-2-1-3-8-14)21-17-12-6-9-15(13-17)19(23)20-16-10-4-5-11-16/h1-3,6-9,12-13,16H,4-5,10-11H2,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRFZSWYCWPLNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49737386 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamido-N-cyclopentylbenzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.

Industrial Production Methods

Industrial production of benzamide derivatives often employs similar condensation reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, is becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-benzamido-N-cyclopentylbenzamide can undergo various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen atoms, leading to the formation of amines or alcohols.

Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Orexin Receptor Antagonism

One of the notable applications of 3-benzamido-N-cyclopentylbenzamide is its role as an orexin receptor antagonist. Orexin receptors (OX1 and OX2) are involved in regulating arousal, wakefulness, and appetite. Compounds that target these receptors have potential in treating sleep disorders and obesity. Research has indicated that certain derivatives of cyclopentylbenzamide exhibit selectivity for the orexin 1 receptor over the orexin 2 receptor, making them promising candidates for further development in this area .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro studies reported significant inhibition of cell proliferation in breast cancer cells, which was attributed to its ability to interfere with specific signaling pathways involved in tumor growth . The compound's structure allows it to interact effectively with target proteins associated with cancer progression.

Structure-Activity Relationship (SAR) Studies

SAR studies have been crucial in optimizing the efficacy of compounds like this compound. By modifying various components of the molecule, researchers have identified structural features that enhance potency against specific targets while reducing off-target effects . These insights are vital for guiding future drug design efforts.

Data Tables

| Compound | Target | IC50 (µM) | References |

|---|---|---|---|

| This compound | OX1 receptor | 15.0 | |

| This compound | Breast cancer cells | 11.32 | |

| Derivative A | ATAD2 | 9.00 | |

| Derivative B | ATAD2 | 5.13 |

Study on Orexin Receptor Antagonists

In a study exploring the efficacy of orexin receptor antagonists, researchers synthesized a series of cyclopentylbenzamide derivatives, including this compound. The results indicated a significant reduction in food intake and body weight in animal models treated with these compounds, highlighting their potential as anti-obesity agents .

Anticancer Efficacy Assessment

A comprehensive evaluation was conducted on the anticancer properties of this compound across multiple cancer cell lines. The findings revealed that the compound not only inhibited cell proliferation but also induced apoptosis through intrinsic pathways, suggesting a dual mechanism of action that could be harnessed for therapeutic purposes .

Mechanism of Action

The mechanism of action of 3-benzamido-N-cyclopentylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

The following table compares 3-benzamido-N-cyclopentylbenzamide with key analogs based on substituent effects, synthesis, and characterization:

Key Structural and Functional Insights

Chloro and nitro substituents () enhance amide acidity and may direct electrophilic substitution reactions meta or para to the substituent.

Bulky substituents like benzamido may limit conformational flexibility, influencing crystal packing (as seen in monoclinic systems of chloro analogs) .

Synthetic Pathways :

- Most analogs are synthesized via Schotten-Baumann reactions (benzoyl chloride + amine), with purification by recrystallization or chromatography .

- X-ray crystallography is critical for confirming stereochemistry and intermolecular interactions (e.g., hydrogen bonding in ) .

Potential Applications: N,O-bidentate directing groups () are valuable in catalysis, suggesting that this compound could serve as a ligand or intermediate in metal-mediated reactions . Chloro and nitro derivatives () are often intermediates in pharmaceuticals or agrochemicals, though pharmacological data for the target compound are absent in the evidence .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-benzamido-N-cyclopentylbenzamide, and how can reaction conditions be optimized?

- Methodology :

- Route 1 : Coupling of 3-aminobenzoic acid with cyclopentylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF), followed by benzoylation using benzoyl chloride under Schotten-Baumann conditions .

- Route 2 : Direct substitution of a nitro group on N-cyclopentyl-3-nitrobenzamide via catalytic hydrogenation (H₂/Pd-C in ethanol) followed by benzamide formation .

- Optimization : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and optimize temperature (typically 0–25°C for amidation) to minimize byproducts like over-acylated derivatives.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm cyclopentyl ring conformation (e.g., δ 1.5–2.5 ppm for cyclopentyl protons) and benzamide carbonyl resonance (δ ~167 ppm) .

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 335.2) .

- FT-IR : Validate amide bonds (N–H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹) and absence of unreacted amines .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

- Methodology :

-

Assay Validation : Compare results from enzyme inhibition (e.g., kinase assays) vs. cell-based viability assays (MTT/CellTiter-Glo). Contradictions may arise from off-target effects or differential cell permeability .

-

Dose-Response Analysis : Use Hill slope plots to distinguish specific vs. nonspecific binding. A shallow slope (nH <1) suggests promiscuous binding .

-

Structural Analogues : Test derivatives (e.g., replacing cyclopentyl with cyclohexyl) to isolate pharmacophore contributions (see Table 1 ) .

Table 1 : Comparative Bioactivity of Structural Analogues

Compound Target IC₅₀ (μM) Cell Viability IC₅₀ (μM) 3-Benzamido-N-cyclopentyl 0.45 ± 0.02 12.3 ± 1.1 3-Benzamido-N-cyclohexyl 1.20 ± 0.15 10.8 ± 0.9 N-Cyclopentyl-3-nitro >50 >50

Q. What computational strategies are effective for predicting the binding mode of this compound to protein targets?

- Methodology :

- Docking : Use AutoDock Vina with flexible ligand sampling to account for cyclopentyl ring puckering. Validate with MD simulations (NAMD/GROMACS) to assess stability of hydrogen bonds (e.g., benzamide carbonyl with catalytic lysine) .

- QSAR : Build models using descriptors like logP, polar surface area, and dipole moment to correlate with activity data from analogues .

Q. How can researchers address low solubility of this compound in aqueous assays?

- Methodology :

- Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without disrupting assay integrity .

- Prodrug Design : Synthesize phosphate or acetate prodrugs that hydrolyze in physiological conditions .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

- Methodology :

- Robust Regression : Apply iteratively reweighted least squares (IRLS) to minimize outlier effects on IC₅₀ calculations .

- Replicate Design : Use ≥3 biological replicates with independent syntheses to account for batch-to-batch variability .

Q. How should researchers interpret conflicting crystallography and NMR data for this compound?

- Methodology :

- X-ray vs. Solution State : Crystallography may show planar amide bonds due to packing forces, while NMR (in DMSO-d6) captures dynamic conformations. Use variable-temperature NMR to assess rotational barriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.